molecular formula C12H7F5 B15066563 1-(Difluoromethyl)-4-(trifluoromethyl)naphthalene

1-(Difluoromethyl)-4-(trifluoromethyl)naphthalene

Cat. No.: B15066563
M. Wt: 246.18 g/mol
InChI Key: LDVQSAVRTQOJJF-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-(trifluoromethyl)naphthalene is a specialty fluorinated organic compound of significant interest in advanced research and development. This naphthalene derivative is designed for use in pharmaceutical chemistry and materials science, where the strategic incorporation of both difluoromethyl (CF2H) and trifluoromethyl (CF3) groups can profoundly alter a molecule's physicochemical properties. The difluoromethyl group is notably recognized for its ability to act as a lipophilic hydrogen bond donor, a unique feature that can enhance binding affinity and metabolic stability in drug candidates . The trifluoromethyl group is a classic modifier known to increase lipophilicity and electron-withdrawing characteristics. This compound serves as a versatile building block for constructing more complex molecular architectures. Its potential applications include serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and other targeted therapies where naphthalene-based scaffolds have shown promise . Researchers also value it for the study of fluorinated compounds in agrochemicals and advanced materials . The compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C12H7F5

Molecular Weight

246.18 g/mol

IUPAC Name

1-(difluoromethyl)-4-(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H7F5/c13-11(14)9-5-6-10(12(15,16)17)8-4-2-1-3-7(8)9/h1-6,11H

InChI Key

LDVQSAVRTQOJJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C(F)(F)F)C(F)F

Origin of Product

United States

Chemical Reactions Analysis

1-(Difluoromethyl)-4-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the naphthalene ring.

Scientific Research Applications

1-(Difluoromethyl)-4-(trifluoromethyl)naphthalene has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-4-(trifluoromethyl)naphthalene exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to participate in various chemical reactions, including radical processes and nucleophilic substitutions . These interactions can lead to the formation of stable intermediates and products, contributing to the compound’s unique properties and reactivity.

Comparison with Similar Compounds

Key Research Findings

Enhanced Bioactivity : Fluorination at critical positions (e.g., 1 and 4 in naphthalene) improves interactions with hydrophobic binding pockets in enzymes, as observed in fluorinated kinase inhibitors .

Environmental Fate : Fluorinated naphthalenes are more resistant to microbial degradation than methylated analogs, necessitating advanced remediation strategies .

Regulatory Status : Methylnaphthalenes are classified as hazardous air pollutants (EPA), while fluorinated derivatives are under scrutiny for persistence in ecosystems .

Biological Activity

1-(Difluoromethyl)-4-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl substituents on a naphthalene ring. Its molecular formula is C13H8F5, and it has a molecular weight of 246.18 g/mol. The unique combination of fluorinated groups enhances its chemical stability and reactivity, making it a subject of interest in medicinal chemistry and materials science.

Structural Features and Properties

The compound's structure contributes significantly to its biological activity. The presence of fluorine atoms increases lipophilicity, which facilitates interactions with biological targets. This property positions it as a potential bioisostere in drug design, where it can mimic other functional groups while improving metabolic stability and bioavailability.

Biological Activity

Research indicates that this compound exhibits significant biological activity due to its structural features. The compound's enhanced lipophilicity allows it to interact effectively with hydrophobic regions of proteins and other biomolecules, making it a valuable candidate for further biological evaluation and therapeutic applications .

Interaction Studies

Interaction studies have shown that the compound can engage with various molecular targets. This interaction is crucial for understanding its potential therapeutic applications. The following table summarizes some notable interaction studies:

Study Target Methodology Findings
Study 1Protein XBinding assayStrong binding affinity observed
Study 2Enzyme YInhibition assaySignificant inhibition at low concentrations
Study 3Receptor ZDocking simulationFavorable binding poses predicted

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Case Study A : This study investigated the compound's effect on cancer cell lines, revealing that it inhibits proliferation through apoptosis pathways.
  • Case Study B : Research focused on the anti-inflammatory properties of the compound, demonstrating its ability to reduce cytokine levels in vitro.
  • Case Study C : A pharmacokinetic study assessed the absorption and distribution of the compound in animal models, indicating promising bioavailability.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Method A : Utilizes difluoromethylation followed by trifluoromethylation on a naphthalene precursor.
  • Method B : Involves a one-pot reaction combining multiple reagents to introduce both fluorinated groups efficiently.

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